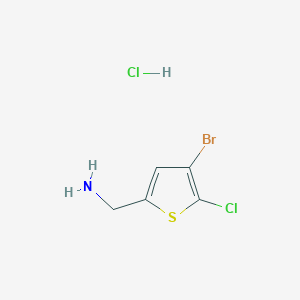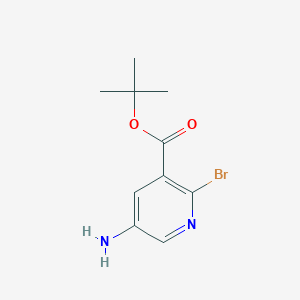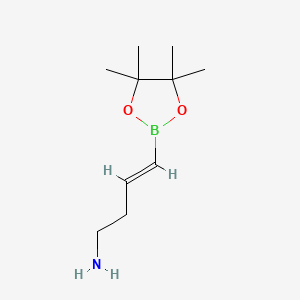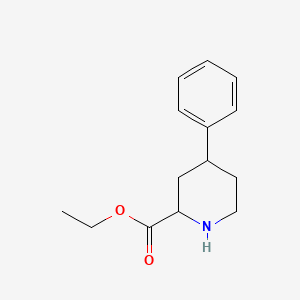
4,4-Difluoro-3-methyl-pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-3-methyl-pyrrolidin-3-amine is a fluorinated pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and ability to enhance the pharmacokinetic properties of drug candidates
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the electrophilic fluorination of 3-methyl-pyrrolidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4,4-Difluoro-3-methyl-pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced fluorine content.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
4,4-Difluoro-3-methyl-pyrrolidin-3-amine has several applications in scientific research:
作用機序
The mechanism of action of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can enhance its binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions . This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.
類似化合物との比較
Pyrrolidine: The parent compound, widely used in medicinal chemistry for its biological activity.
3,3-Difluoropyrrolidine: Another fluorinated pyrrolidine derivative with similar chemical properties.
4,4-Difluoro-1H-pyrazole: A fluorinated pyrazole derivative with comparable reactivity.
Uniqueness: 4,4-Difluoro-3-methyl-pyrrolidin-3-amine is unique due to the presence of both fluorine atoms and a methyl group on the pyrrolidine ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C5H10F2N2 |
|---|---|
分子量 |
136.14 g/mol |
IUPAC名 |
4,4-difluoro-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c1-4(8)2-9-3-5(4,6)7/h9H,2-3,8H2,1H3 |
InChIキー |
OQKXGXLNCFKLHG-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC1(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















